molecular formula C9H13ClN4O B2945891 2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide CAS No. 2411193-85-4

2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide

Cat. No. B2945891
CAS RN: 2411193-85-4
M. Wt: 228.68
InChI Key: LDLUMRFMRURIND-UHFFFAOYSA-N
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Description

“2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives potential candidates for advancing medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazoles typically involve a non-regioselective reaction between terminal alkynes and organic azides . This reaction yields both 1,4- and 1,5-disubstituted-1,2,3-triazoles .

Future Directions

The future directions for research on “2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide” and similar compounds could include further exploration of their biological activities and potential applications in medicinal chemistry . There is also a need for the development of novel antimicrobial drugs to combat drug-resistant infections effectively . The development of new chemical structures that will enhance clinical results associated with fungal infections remains a key challenge for researchers .

properties

IUPAC Name

2-chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-7(10)8(15)11-6-9(2-3-9)14-5-4-12-13-14/h4-5,7H,2-3,6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLUMRFMRURIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CC1)N2C=CN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide

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